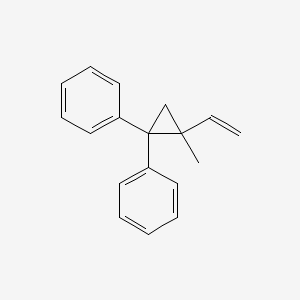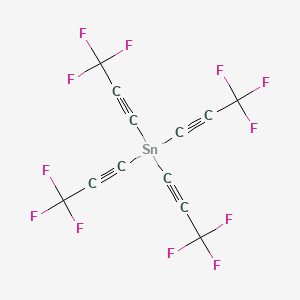
Oleandrigenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oleandrigenone is a naturally occurring compound found in the oleander plant (Nerium oleander). This compound is known for its potent biological activities and has been the subject of extensive research due to its potential therapeutic applications. This compound is a type of cardiac glycoside, which means it has a specific effect on the heart muscle, making it a compound of interest in the field of medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of oleandrigenone typically involves the extraction from the oleander plant. The process begins with the collection of oleander leaves, which are then subjected to a series of extraction and purification steps to isolate the compound. The extraction process often involves the use of solvents such as ethanol or methanol, followed by chromatographic techniques to purify the compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar extraction techniques but with larger quantities of raw materials and more efficient purification methods. The use of high-performance liquid chromatography (HPLC) is common in the purification process to ensure the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Oleandrigenone undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common oxidizing agents used include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: This reaction involves the replacement of one functional group with another. Halogenation reactions, where a hydrogen atom is replaced by a halogen, are common examples.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound with different functional groups.
Applications De Recherche Scientifique
Oleandrigenone has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in the study of cardiac glycosides and their chemical properties.
Biology: Investigated for its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Explored for its potential use in treating heart conditions due to its cardiac glycoside properties.
Industry: Used in the development of pharmaceuticals and other products that require high-purity cardiac glycosides.
Mécanisme D'action
The mechanism of action of oleandrigenone involves its interaction with the sodium-potassium ATPase enzyme, which is crucial for maintaining the electrochemical gradient across cell membranes. By inhibiting this enzyme, this compound increases the intracellular concentration of sodium ions, which in turn affects calcium ion concentrations and enhances cardiac muscle contraction. This mechanism is similar to that of other cardiac glycosides, making this compound a potent compound for influencing heart function.
Comparaison Avec Des Composés Similaires
Oleandrigenone is similar to other cardiac glycosides such as digoxin and ouabain. it is unique in its specific structure and the particular effects it has on the heart muscle. The following are some similar compounds:
Digoxin: Another cardiac glycoside used in the treatment of heart conditions.
Ouabain: A cardiac glycoside with similar mechanisms of action but different pharmacokinetic properties.
Digitoxin: Similar to digoxin but with a longer half-life and different metabolic pathways.
Propriétés
Numéro CAS |
51227-49-7 |
|---|---|
Formule moléculaire |
C25H34O6 |
Poids moléculaire |
430.5 g/mol |
Nom IUPAC |
[(5R,8R,9S,10S,13R,14S,16S,17R)-14-hydroxy-10,13-dimethyl-3-oxo-17-(5-oxo-2H-furan-3-yl)-2,4,5,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-16-yl] acetate |
InChI |
InChI=1S/C25H34O6/c1-14(26)31-20-12-25(29)19-5-4-16-11-17(27)6-8-23(16,2)18(19)7-9-24(25,3)22(20)15-10-21(28)30-13-15/h10,16,18-20,22,29H,4-9,11-13H2,1-3H3/t16-,18+,19-,20+,22+,23+,24-,25+/m1/s1 |
Clé InChI |
LSJGAOKAEAXKPB-MWAHCDATSA-N |
SMILES isomérique |
CC(=O)O[C@H]1C[C@@]2([C@@H]3CC[C@@H]4CC(=O)CC[C@@]4([C@H]3CC[C@@]2([C@H]1C5=CC(=O)OC5)C)C)O |
SMILES canonique |
CC(=O)OC1CC2(C3CCC4CC(=O)CCC4(C3CCC2(C1C5=CC(=O)OC5)C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


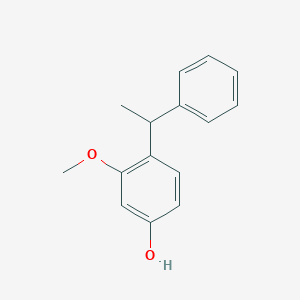
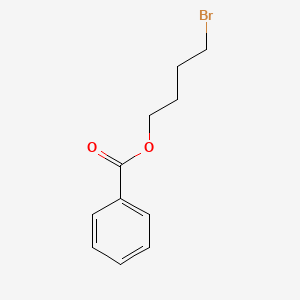

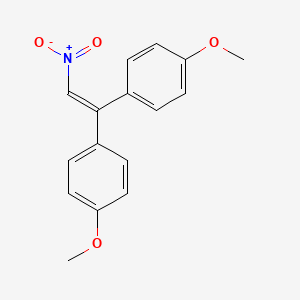
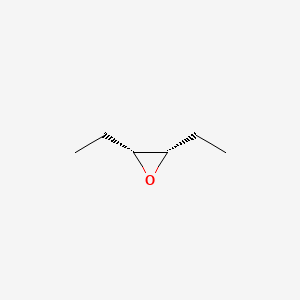
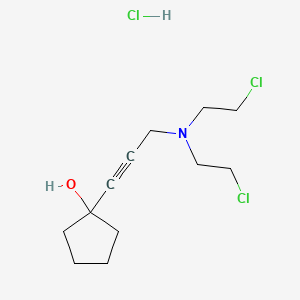
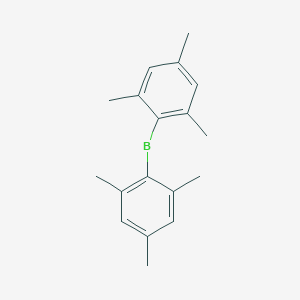


![1-(Dodecyloxy)-3-[(prop-2-en-1-yl)oxy]propan-2-ol](/img/structure/B14672264.png)
